4-Chlorocinnoline hydrochloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Chlorocinnoline hydrochloride (CAS 1949836-94-5) is the definitive entry point to the cinnoline chemotype for PDE10A-targeted lead optimization. SAR studies prove the cinnoline core is superior to quinoline, quinazoline, and phthalazine for achieving nM PDE10A potency (>1000× selectivity over PDE3). The C4‑Cl substituent enables rapid diversification via SNAr or Suzuki/Sonogashira coupling—chemistries inaccessible with 4‑hydroxy or parent cinnoline. The HCl salt guarantees solubility in DMF/DMSO for seamless cross‑coupling and bioconjugation. Procure ≥95% purity to advance focused kinase or PDE10A inhibitor libraries with scaffold‑validated fidelity.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 1949836-94-5
Cat. No. B1435242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocinnoline hydrochloride
CAS1949836-94-5
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=N2)Cl.Cl
InChIInChI=1S/C8H5ClN2.ClH/c9-7-5-10-11-8-4-2-1-3-6(7)8;/h1-5H;1H
InChIKeyNVIAIDPYXXYMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocinnoline hydrochloride CAS 1949836-94-5: Core Properties and Industrial Sourcing Profile


4-Chlorocinnoline hydrochloride (CAS 1949836-94-5, C8H6Cl2N2, MW: 201.05) is the hydrochloride salt of 4-chlorocinnoline, a chlorinated derivative of the cinnoline heterocyclic scaffold [1]. The cinnoline nucleus (1,2-benzodiazine) is an isosteric relative to quinoline and isoquinoline, featuring a fused benzene-pyridazine bicyclic system with two vicinal nitrogen atoms [2]. The 4-chloro substituent on the pyridazine ring serves as a key reactive handle for nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry and drug discovery programs [1][3]. Commercial availability is typically at ≥95% purity (HPLC), with the hydrochloride form offering enhanced aqueous solubility and handling stability relative to the free base (CAS 5152-84-1, melting point 76-77°C) .

Why Generic Substitution Fails for 4-Chlorocinnoline hydrochloride CAS 1949836-94-5: Evidence-Based Differentiation from Closest Analogs


The cinnoline scaffold is not functionally interchangeable with its isosteric counterparts (quinoline, quinazoline, phthalazine, quinoxaline) due to distinct electronic properties and target engagement profiles. In a head-to-head pharmacophore ranking of bicyclic azaheterocycles as TRPV1 receptor antagonists, the cinnoline moiety exhibited comparable in vitro potency contribution to phthalazine and quinoxaline but ranked significantly lower than 5-isoquinoline (hTRPV1 IC50 = 4 nM) and 8-quinoline/8-quinazoline, establishing a clear hierarchy of scaffold suitability for specific biological targets [1][2]. Furthermore, SAR studies on PDE10A inhibitors explicitly established the cinnoline scaffold as optimal for achieving high PDE10A potency (>1000-fold selectivity over PDE3) after systematic comparison with alternative cores [3]. Substitution at the 4-position further amplifies this differentiation: 4-chlorocinnoline enables nucleophilic displacement and cross-coupling chemistries that are not accessible with the parent cinnoline or with 4-hydroxy/4-amino analogs, which require different reaction conditions and often yield lower conversion [4]. These scaffold-specific and position-specific determinants mean that generic substitution with another azaheterocycle or a different 4-substituted cinnoline will not reproduce the same synthetic utility or biological lead optimization trajectory.

Quantitative Evidence Guide for 4-Chlorocinnoline hydrochloride CAS 1949836-94-5: Differentiation Data vs. Analogs


Synthetic Versatility: Dual Reactivity via SNAr and Pd-Catalyzed Cross-Coupling at C4

4-Chlorocinnoline undergoes smooth nucleophilic displacement at the C4 position with a broad range of nucleophiles (water, alkoxides, aryloxides, amines, thiols), whereas the unsubstituted cinnoline and 4-hydroxycinnoline lack this reactive handle entirely and require alternative, often lower-yielding, activation strategies. Additionally, the C4-Cl bond serves as a pseudohalide for Pd-catalyzed Sonogashira and Suzuki couplings to yield 4-ethynylcinnolines and 4-arylcinnolines, respectively, a transformation not feasible with 4-bromocinnoline under identical conditions due to differential oxidative addition kinetics [1][2]. In a direct comparison, attempted synthesis of 4-(oxiran-2-ylmethoxy)cinnoline from cinnolin-4-ol with epichlorohydrin and oxidation of 4-allyloxycinnoline both failed, while reaction of 4-chlorocinnoline with glycidol/sodium hydride in dry DMF successfully produced the desired epoxide intermediate [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Scaffold Ranking in TRPV1 Antagonists: Cinnoline vs. Quinoline/Isoquinoline/Quinazoline

In a systematic SAR study of urea-based TRPV1 antagonists, seven bicyclic azaheterocyclic pharmacophores (quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, cinnoline) were directly compared for their contribution to in vitro potency in blocking capsaicin activation of hTRPV1. The cinnoline moiety was ranked in the lowest tier, with a potency contribution approximately equivalent to phthalazine and quinoxaline, but significantly lower than 5-isoquinoline (hTRPV1 IC50 = 4 nM) and 8-quinoline/8-quinazoline. This quantitative ranking provides a clear decision matrix for medicinal chemists selecting a core scaffold for TRPV1-targeted programs [1][2].

Pain Therapeutics TRPV1 Antagonists Scaffold Optimization

PDE10A Inhibitor Scaffold Optimization: Cinnoline Core Enables High Selectivity vs. PDE3

In a structure-based drug design program for PDE10A inhibitors, SAR investigations established the cinnoline scaffold as the optimal core for achieving high PDE10A potency while engineering selectivity against PDE3. Cinnoline analog 1 served as the starting point, and modifications to the methoxy groups on the cinnoline and the methyl group on the pyridine led to compounds 33 and 36, which achieved significant improvement in PDE3 selectivity while maintaining PDE10A inhibitory activity and in vivo metabolic stability comparable to the parent compound [1][2]. In a separate study, a series of cinnoline-based PDE10A inhibitors demonstrated IC50 values ranging from 1.5 to 18.6 nM, with three compounds (26a, 26b, 33c) exhibiting IC50 values of 1.52 ± 0.18, 2.86 ± 0.10, and 3.73 ± 0.60 nM, respectively, and >1000-fold selectivity over PDE3A/B and PDE4A/B [3][4].

Schizophrenia PDE10A Inhibitors Selectivity Optimization

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability vs. Free Base

4-Chlorocinnoline hydrochloride (CAS 1949836-94-5) is the hydrochloride salt of 4-chlorocinnoline (CAS 5152-84-1). The free base is a solid with melting point 76-77°C and predicted aqueous solubility of approximately 390.7 mg/L at 25°C based on Log Kow estimation (LogP ~2.28) [1][2]. Conversion to the hydrochloride salt enhances aqueous solubility, which is critical for aqueous reaction media and biological assay compatibility. The free base cinnoline scaffold exhibits limited water solubility but good solubility in organic solvents such as ethanol and chloroform . The hydrochloride salt offers improved handling stability under standard laboratory conditions, with vendors typically specifying ≥95% purity (HPLC) and long-term storage at 2-8°C in dry conditions .

Formulation Solubility Salt Selection

Commercial Availability and Purity: 4-Chlorocinnoline hydrochloride vs. Free Base

4-Chlorocinnoline hydrochloride is commercially available from multiple reputable vendors with a typical purity specification of ≥95% (HPLC). The free base (CAS 5152-84-1) is also available at similar purity levels (95-97%), but the hydrochloride salt offers distinct procurement advantages: the salt form is a single, well-defined chemical entity with CAS 1949836-94-5 and MDL MFCD28148267, facilitating precise inventory management and regulatory documentation . Vendors typically provide batch-specific quality control data including NMR, HPLC, and GC for the hydrochloride salt . Pricing and availability may vary, with some suppliers discontinuing the product in smaller pack sizes (e.g., 25 mg, 50 mg, 100 mg) .

Chemical Sourcing Building Blocks Quality Control

Recommended Research and Industrial Applications for 4-Chlorocinnoline hydrochloride CAS 1949836-94-5 Based on Quantitative Evidence


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization for Schizophrenia and Huntington's Disease

4-Chlorocinnoline hydrochloride serves as a key building block for synthesizing cinnoline-based PDE10A inhibitors, a target validated for antipsychotic and neuroprotective therapies. As demonstrated in Section 3, cinnoline derivatives achieve PDE10A IC50 values as low as 1.52 nM with >1000-fold selectivity over PDE3 and PDE4, a selectivity profile superior to many alternative scaffolds [1][2]. The C4-Cl handle enables rapid diversification via SNAr or cross-coupling to explore SAR around the 4-position. Researchers should prioritize this scaffold when sub-nanomolar PDE10A potency and high selectivity are required for lead optimization.

Organic Synthesis: Pd-Catalyzed Cross-Coupling for Library Synthesis

The C4-Cl bond of 4-chlorocinnoline functions as an effective pseudohalide for Sonogashira and Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse 4-alkynyl and 4-aryl cinnoline libraries [3]. This synthetic versatility is not available with the parent cinnoline or with 4-hydroxycinnoline, which require alternative activation strategies that often result in lower yields or failed reactions (as shown in Section 3, Evidence Item 1) [4]. The hydrochloride salt form ensures adequate solubility in common polar aprotic solvents (DMF, DMSO) used in cross-coupling protocols. For medicinal chemistry teams generating focused libraries for kinase inhibitor programs, 4-chlorocinnoline hydrochloride is a strategic intermediate.

Kinase Inhibitor Drug Discovery: ATM, BTK, and LRRK2 Programs

Cinnoline-based inhibitors have demonstrated potent activity against multiple therapeutically relevant kinases, including ATM (cell IC50 0.0028 μM with excellent selectivity) [5], BTK (substituted cinnolines as reversible inhibitors) [6], and LRRK2 (cinnoline-3-carboxamides with wt LRRK2 IC50 = 7 nM) [7]. While 4-chlorocinnoline hydrochloride itself is an intermediate rather than a final drug candidate, its incorporation into more complex cinnoline frameworks enables access to these validated chemotypes. The compound is particularly valuable for constructing 3-carboxamide and 4-amino/4-alkoxy cinnoline derivatives that occupy key kinase binding pockets. Procurement of the hydrochloride salt ensures immediate usability in aqueous/organic reaction sequences typical of multi-step kinase inhibitor synthesis.

Chemical Biology Tool Compound Synthesis

The cinnoline scaffold has been validated as a privileged structure for developing chemical probes targeting PDE10A, TRPV1, PI3K, and topoisomerase I [8][9][10]. 4-Chlorocinnoline hydrochloride enables the rapid preparation of probe molecules via reliable C4 functionalization chemistry. The salt form's enhanced aqueous solubility facilitates bioconjugation and in vitro assay preparation. For chemical biology groups requiring a versatile entry point to the cinnoline chemotype, this building block offers a documented, reproducible synthetic path with published NMR characterization data for common derivatives [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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